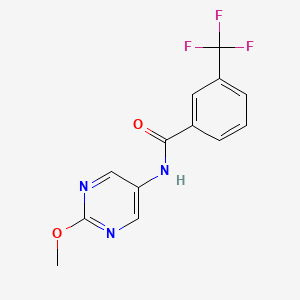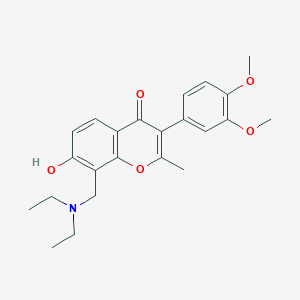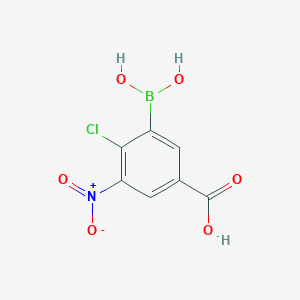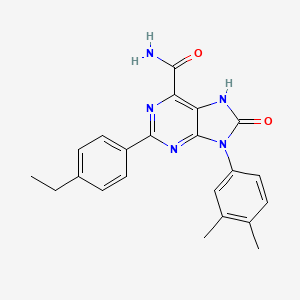
9-(3,4-diméthylphényl)-2-(4-éthylphényl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La structure du composé suggère une activité antivirale potentielle. Les chercheurs ont étudié ses effets contre les virus à ARN et à ADN, y compris les herpèsvirus, la grippe et le VIH. En inhibant la réplication virale, il pourrait constituer un candidat prometteur pour le développement de médicaments .
- (3,4-diméthylphényl)(4-éthylphényl)méthanamine présente des effets anti-inflammatoires. Elle peut moduler les réponses immunitaires et réduire l'inflammation dans des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et la dermatite .
- Des études précliniques indiquent que ce composé interfère avec la croissance des cellules cancéreuses. Il peut inhiber des enzymes spécifiques impliquées dans la progression tumorale. Les chercheurs étudient son potentiel comme adjuvant à la chimiothérapie existante ou comme traitement indépendant .
- Les maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Parkinson, impliquent un stress oxydatif et une inflammation. Les propriétés antioxydantes de ce composé pourraient protéger les neurones et potentiellement ralentir la progression de la maladie .
- Certaines études suggèrent que (3,4-diméthylphényl)(4-éthylphényl)méthanamine possède des propriétés analgésiques. Elle peut moduler les voies de la douleur, ce qui la rend pertinente pour la gestion de la douleur chronique .
- Les chercheurs étudient son impact sur les voies métaboliques, y compris la régulation du glucose et le métabolisme des lipides. Elle pourrait jouer un rôle dans la gestion d'affections telles que le diabète et l'obésité .
Agents antiviraux
Propriétés anti-inflammatoires
Thérapie anticancéreuse
Neuroprotection
Effets analgésiques
Troubles métaboliques
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-4-14-6-8-15(9-7-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIMVLUCQKWLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate](/img/structure/B2486707.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
![2-[4-(4-bromophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2486710.png)

![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2486716.png)
![N-(3-chlorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2486718.png)
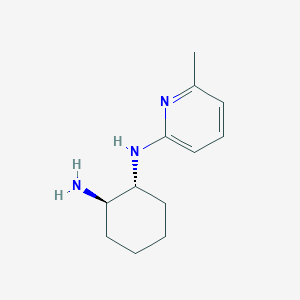
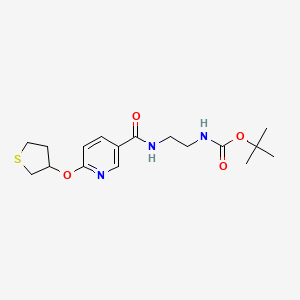
![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
